PHM-27 (human) - 87403-73-4

PHM-27 (human)

Catalog Number: EVT-3315917
CAS Number: 87403-73-4
Molecular Formula: C135H214N34O40S
Molecular Weight: 2985.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PHM-27, also known as Peptide Histidine Methionine-27, is a 27-amino acid peptide hormone primarily found in the central nervous system and gastrointestinal tract. It belongs to the secretin/glucagon superfamily and shares structural similarities with Vasoactive Intestinal Peptide (VIP) [, , ]. PHM-27 and VIP are both encoded by the same precursor mRNA, transcribed from the human VIP/PHM-27 gene [, ].

PHM-27 exhibits a variety of physiological effects, particularly in the regulation of pancreatic endocrine function and smooth muscle relaxation [, , ]. Its role in glucose homeostasis and insulin secretion makes it a subject of interest for diabetes research [, ].

Synthesis Analysis

The synthesis of PHM-27 occurs through the processing of its precursor, preprovasoactive intestinal polypeptide. This precursor undergoes post-translational modifications to yield vasoactive intestinal peptide and PHM-27. The synthesis is regulated at the transcriptional level by cyclic adenosine monophosphate (cAMP) in human neuroblastoma cells .

Technical Details:

  • Gene Structure: The gene encoding PHM-27 consists of four exons, with the first two exons coding for both vasoactive intestinal peptide and PHM-27. The structure allows for alternative splicing, which may influence the expression levels of these peptides .
  • Cell Line Utilization: Human neuroblastoma cell lines are commonly used for studying the synthesis and release of PHM-27, providing a model for examining its biological functions .
Molecular Structure Analysis

The molecular structure of PHM-27 comprises a sequence of 27 amino acids. Its structure is similar to that of vasoactive intestinal peptide, which is part of the glucagon-secretin family. The specific sequence contributes to its biological activity and receptor interactions.

Data:

  • Amino Acid Sequence: The precise amino acid sequence has not been detailed in the provided sources but is known to have significant homology with vasoactive intestinal peptide and PHI-27 .
  • Three-Dimensional Structure: While specific structural data such as crystal structures may not be available in the literature reviewed, computational modeling can provide insights into its conformation and interaction with receptors.
Chemical Reactions Analysis

PHM-27 participates in various biochemical reactions primarily related to its role as a signaling molecule. It acts as an agonist for specific receptors, notably the calcitonin receptor.

Technical Details:

  • Agonistic Activity: Research indicates that PHM-27 demonstrates potent agonistic activity at the human calcitonin receptor with a potency measured at approximately 11 nM .
  • Signal Transduction: Upon binding to its receptor, PHM-27 activates intracellular signaling pathways that lead to physiological responses such as smooth muscle relaxation and stimulation of hormone release.
Mechanism of Action

The mechanism of action for PHM-27 involves its interaction with specific receptors on target cells. Upon binding to the calcitonin receptor, it triggers a cascade of intracellular events mediated by cyclic adenosine monophosphate.

Process:

  1. Receptor Binding: PHM-27 binds to the calcitonin receptor.
  2. Signal Transduction: This binding activates adenylate cyclase, increasing levels of cyclic adenosine monophosphate.
  3. Physiological Effects: Enhanced cyclic adenosine monophosphate levels lead to various physiological effects including vasodilation and modulation of hormone secretion .
Physical and Chemical Properties Analysis

PHM-27's physical and chemical properties are critical for understanding its stability, solubility, and interaction with biological systems.

Physical Properties:

  • State: Typically exists as a solid in powdered form when synthesized.
  • Solubility: Soluble in aqueous solutions, which facilitates its biological activity.

Chemical Properties:

Applications

PHM-27 has several scientific applications due to its biological activity:

  1. Research Tool: Used in studies investigating neuropeptide signaling pathways and their physiological implications.
  2. Pharmaceutical Development: Potentially serves as a lead compound for developing drugs targeting calcitonin receptors or related pathways.
  3. Clinical Research: Investigated for its role in various diseases where vasoactive intestinal peptide signaling is implicated, such as metabolic disorders and gastrointestinal diseases .
Molecular Discovery and Biosynthesis

Genomic Identification of the Prepro-VIP Precursor

The molecular genesis of PHM-27 is intrinsically linked to the human VIP/PHM-27 gene, a single-copy gene spanning approximately 9 kilobase pairs (kb) on the human genome. This gene comprises seven exons separated by six introns, with a well-defined organizational logic:

  • Exon I (165 bp) contains the 5' untranslated region.
  • Exon II (117 bp) encodes the signal peptide for precursor targeting.
  • Exon IV (105 bp) exclusively codes for PHM-27, including its flanking processing signals.
  • Exon V (132 bp) encodes vasoactive intestinal peptide (VIP) [7] [6].

Crucially, PHM-27 and VIP reside on separate adjacent exons (IV and V), separated by a 0.75-kb intronic sequence. Both exons share a highly conserved 9-nucleotide sequence at their 3' splice junctions, suggesting evolutionary duplication from a common ancestral exon [4] [6] [10]. The gene’s promoter region, located upstream of Exon I, features a TATA box at -28 bp relative to the transcription start site and an 18-bp cAMP/phorbol ester-responsive element at -52 bp, enabling inducible expression in neuroendocrine tissues [7].

Table 1: Genomic Organization of the Human VIP/PHM-27 Gene

ExonSize (bp)Encoded Region/FunctionFunctional Significance
I1655' Untranslated Region (UTR)mRNA stability and localization
II117Signal PeptidePrecursor protein translocation and targeting
III123N-terminal precursor regionStructural domain of prepro-VIP
IV105PHM-27 peptide + processing signalsEncodes bioactive PHM-27 and cleavage sites
V132VIP peptide + processing signalsEncodes bioactive VIP and cleavage sites
VI89C-terminal region + stop codonTermination of translation
VII7243' Untranslated Region (UTR)mRNA stability, localization, and translational control

Proteolytic Cleavage Mechanisms Yielding PHM-27

PHM-27 liberation from its precursor, prepro-VIP, exemplifies tissue-specific prohormone processing. Prepro-VIP undergoes initial signal peptide cleavage in the endoplasmic reticulum, generating pro-VIP. Subsequent endoproteolytic cleavage occurs at specific dibasic residue motifs (typically Lys-Arg or Arg-Arg) flanking the PHM-27 sequence within the precursor. This cleavage is executed by subtilisin-like prohormone convertases (PCs), notably PC1/3 and PC2, within the regulated secretory pathway of neurons and endocrine cells [3].

Following endoproteolysis, carboxypeptidase E (CPE) removes the C-terminal basic residues exposed by the convertases. The final step involves C-terminal α-amidation of methionine, catalyzed by peptidylglycine α-amidating monooxygenase (PAM). This amidation is critical for PHM-27's biological activity, as evidenced by its designation as "Peptide Histidine Methionine amide-27" [1] [5] [9]. This multi-step enzymatic cascade ensures precise generation of the mature, bioactive 27-amino-acid PHM-27 peptide (Sequence: HADGVFTSDFSKLLGQLSAKKYLESLM-NH₂) [1] [9].

Table 2: Key Proteolytic Processing Steps for PHM-27 Maturation

Processing StepEnzyme(s) InvolvedSite/ModificationFunctional Outcome
Signal Peptide RemovalSignal PeptidaseN-terminal cleavage during translocationGenerates pro-VIP
Endoproteolytic CleavageProhormone Convertases (PC1/3, PC2)Cleavage at flanking dibasic residues (e.g., Lys-Arg)Releases immature PHM-27 with C-terminal glycine
Basic Residue TrimmingCarboxypeptidase E (CPE)Removal of exposed Lys/Arg residuesGenerates glycine-extended intermediate
C-terminal α-AmidationPeptidylglycine α-Amidating Monooxygenase (PAM)Conversion of -Gly to -NH₂Produces bioactive PHM-27 (C-terminal amide)

Evolutionary Conservation with PHI-27 in Mammalian Species

PHM-27 exhibits striking evolutionary parallelism with porcine Peptide Histidine Isoleucine (PHI-27). Human PHM-27 differs from porcine PHI-27 at only two amino acid positions: position 12 (Lys in PHM-27 vs Arg in PHI-27) and position 27 (Met-NH₂ in PHM-27 vs Ile-NH₂ in PHI-27) [2] [5]. This high degree of sequence conservation (≈93% identity) underscores significant functional constraint.

The genes encoding these peptides also reflect shared ancestry. While the human VIP/PHM-27 gene has VIP and PHM on adjacent exons, the porcine VIP/PHI gene shares a similar exon-intron organization. This suggests an ancient exon duplication event within a precursor gene encoding a primordial VIP-like peptide occurred before the divergence of these lineages. The conservation of the exon-encoded structure, including the dibasic processing signals flanking both PHI/PHM and VIP in their respective precursors, further supports the functional importance of this genomic arrangement for coordinated peptide production [2] [6] [8].

Structural Homology to Vasoactive Intestinal Peptide (VIP)

PHM-27 and VIP are structurally homologous peptides co-encoded within the same precursor and co-released in many tissues. They share a common ancestral peptide, reflected in significant sequence similarity. Alignment reveals approximately 45% amino acid identity between the 27-residue PHM-27 and the 28-residue VIP [1] [2] [5]. Key conserved residues include the N-terminal histidine (His¹), aspartic acid (Asp³), and several hydrophobic and basic residues critical for receptor interactions. Both peptides also require C-terminal α-amidation (Met²⁷-NH₂ for PHM-27, Asn²⁸-NH₂ for VIP) for full biological potency [1] [9].

Despite homology, distinct functional profiles exist. While VIP is a potent agonist for VPAC₁ and VPAC₂ receptors, PHM-27 shows higher potency and selectivity as an agonist for the human calcitonin receptor (hCTR) (EC₅₀ = 11 nM) [1] [5]. This divergence is attributed to specific sequence variations, particularly in the central and C-terminal regions, which dictate receptor binding specificity. The structural homology allows for some overlap in function (e.g., modulation of insulin secretion), but receptor profiling confirms distinct primary signaling pathways [1] [5] [9].

Table 3: Structural and Functional Comparison of PHM-27, VIP, and PHI-27

FeaturePHM-27 (Human)VIP (Human)PHI-27 (Porcine)
Amino Acid SequenceHADGVFTSDFSKLLGQLSAKKYLESLM-NH₂HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH₂HADGVFTSDFSRLLGQLSAKKYLESLI-NH₂
Length27 residues28 residues27 residues
C-terminal AmideMethionine (Met-NH₂)Asparagine (Asn-NH₂)Isoleucine (Ile-NH₂)
Precursor GeneHuman VIP/PHM-27 (Single gene)Human VIP/PHM-27 (Single gene)Porcine VIP/PHI
Primary Receptor(s)Human Calcitonin Receptor (hCTR) (EC₅₀ 11 nM), weak VPAC activityVPAC₁, VPAC₂ (High affinity)VPAC receptors (Porcine/Cell-dependent)
Key Biological ActionEnhances glucose-induced insulin secretion (β-cells)Vasodilation, smooth muscle relaxation, secretionSimilar to VIP/PHM, species-specific potency
Sequence Homology to PHM-27100%~45%~93% (2 aa differences)

Species-Specific Variations in Precursor Processing

While the core structure of the VIP/PHM-27 precursor is conserved, processing efficiency and tissue-specific expression exhibit significant species-specific variations. In humans, pro-VIP is robustly processed to yield significant quantities of both PHM-27 and VIP in the central nervous system (CNS), enteric nervous system, and specific endocrine cells. RNA blot hybridization confirms co-expression of VIP and PHM-27 mRNA in human brain regions (cortex, hypothalamus, hippocampus) and duodenum [6].

In contrast, rodents (rats and mice) express a homologous precursor but produce Peptide Histidine Isoleucine (PHI) instead of PHM-27, reflecting the amino acid difference at the C-terminus. Furthermore, studies indicate potential differences in the relative abundance of the processed peptides compared to humans. Transgenic mouse models expressing the human VIP/PHM-27 gene in pancreatic β-cells demonstrated enhanced glucose-induced insulin secretion, confirming the functional activity of the human peptides in a murine system but also highlighting that endogenous mouse processing primarily generates PHI, not PHM-27 [6] [9]. These variations underscore the importance of considering species-specific processing when extrapolating physiological or pharmacological data from model organisms to humans.

Properties

CAS Number

87403-73-4

Product Name

PHM-27 (human)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C135H214N34O40S

Molecular Weight

2985.4 g/mol

InChI

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1

InChI Key

YLBIOQUUAYXLJJ-WZUUGAJWSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N

Synonyms

Heptacosapeptide, Porcine Intestinal
Histidine Methionine, Peptide
Histidine-Isoleucine, Peptide
Human PHI
Intestinal Heptacosapeptide, Porcine
Intestinal Peptide, Pro-Vasoactive
Methionine, Peptide Histidine
Neuropeptide PHI 27
Neuropeptide, PHM
Peptide HI
Peptide Histidine Isoleucinamide
Peptide Histidine Isoleucine
Peptide Histidine Methionine
Peptide Histidine-Isoleucine
Peptide PHI
Peptide PHI 27
Peptide PHI-27
Peptide PHM
Peptide, PHI
Peptide, Pro-Vasoactive Intestinal
Peptide-Histidine-Isoleucinamide
PHI Peptide
PHI, Human
PHM Neuropeptide
PHM, Peptide
PHM-27
Porcine Intestinal Heptacosapeptide
Pro Vasoactive Intestinal Peptide
Pro-Vasoactive Intestinal Peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.